molecular formula C11H15ClFN B11737799 (3R)-3-(4-fluorophenyl)piperidine hydrochloride CAS No. 1258940-02-1

(3R)-3-(4-fluorophenyl)piperidine hydrochloride

Cat. No.: B11737799
CAS No.: 1258940-02-1
M. Wt: 215.69 g/mol
InChI Key: DGGGTQAVNWSYAD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(4-fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidines Piperidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-fluorophenyl)piperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and piperidine.

    Cyclization: The intermediate undergoes cyclization to form the piperidine ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(4-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-(4-fluorophenyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-3-(4-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure may also contribute to the compound’s overall pharmacological profile by affecting its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorobenzyl)piperidine hydrochloride: This compound has a similar piperidine ring structure with a fluorobenzyl group.

    (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)piperidin-3-amine: This compound contains a piperidine ring with additional functional groups, making it structurally similar yet distinct.

Uniqueness

(3R)-3-(4-fluorophenyl)piperidine hydrochloride is unique due to the specific positioning of the fluorophenyl group and the stereochemistry of the piperidine ring

Properties

CAS No.

1258940-02-1

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

(3R)-3-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1

InChI Key

DGGGTQAVNWSYAD-PPHPATTJSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.